

An In-depth Technical Guide to Iodoacetyl Chloride: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

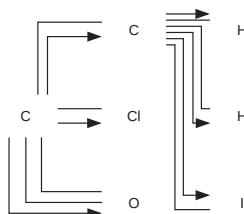
Compound of Interest

Compound Name: *Iodoacetyl chloride*

Cat. No.: B104761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Published: December 13, 2025

Introduction

Iodoacetyl chloride (C_2H_2ClIO) is a highly reactive, bifunctional chemical reagent widely utilized in biochemistry and drug development. As an acid halide and an alkylating agent, it serves as a valuable tool for the covalent modification of proteins, particularly for probing the structure and function of cysteine residues. Its high reactivity stems from the electrophilic carbonyl carbon of the acyl chloride and the susceptible carbon-iodine bond, which readily participates in nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **iodoacetyl chloride**.

Chemical Structure and Identifiers

Iodoacetyl chloride is a simple two-carbon acyl halide with both a chlorine and an iodine atom. The chlorine is attached to the carbonyl carbon, forming the reactive acyl chloride moiety, while the iodine is attached to the alpha-carbon, creating a potent alkylating site.

[Click to download full resolution via product page](#)

Caption: 2D Chemical Structure of **Iodoacetyl Chloride**.

Table 1: Chemical Identifiers for **Iodoacetyl Chloride**

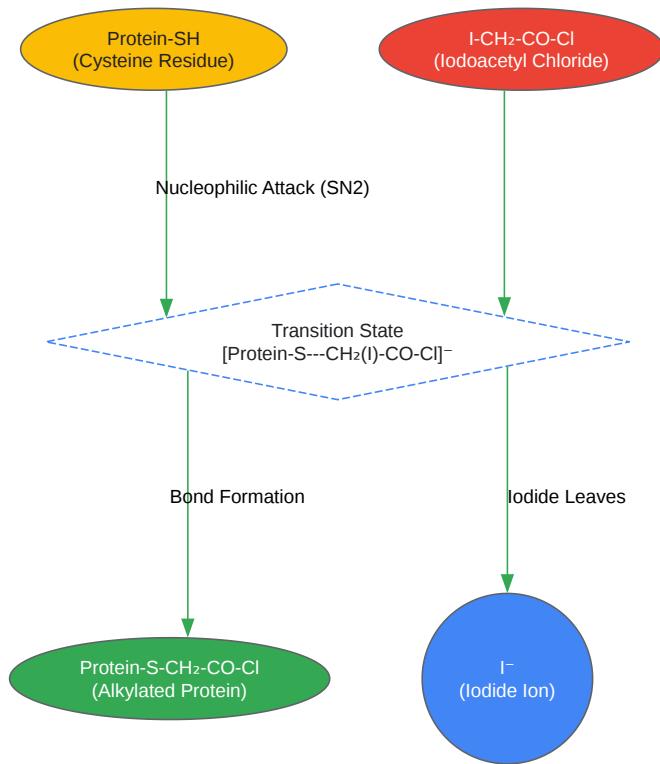
Identifier	Value	Citation
IUPAC Name	2-iodoacetyl chloride	[1] [2]
CAS Number	38020-81-4	[1] [2] [3]
Molecular Formula	C ₂ H ₂ ClIO	[1] [2] [3]
InChI Key	BSVMPWANOMFSPR- UHFFFAOYSA-N	[1]
Canonical SMILES	C(C(=O)Cl)I	[3] [4]

| Synonyms | Iodoacetic chloride, Iodoacetic acid chloride, 2-**Iodoacetyl chloride** |[\[2\]](#)[\[3\]](#)[\[4\]](#) |

Physicochemical Properties

Iodoacetyl chloride is a dense liquid that is sensitive to moisture and light.[\[4\]](#)[\[5\]](#)[\[6\]](#) It reacts with water, liberating toxic gas.[\[5\]](#) Due to its reactivity, it should be stored in a cool, dry, and well-ventilated place.[\[4\]](#)[\[6\]](#)

Table 2: Physicochemical Data for **Iodoacetyl Chloride**


Property	Value	Citation
Molecular Weight	204.39 g/mol	[1] [3]
Density	2.28 g/cm ³	[3]
Boiling Point	48-50 °C at 12 mmHg	[2] [3]
Melting Point	-19.28 °C (Predicted)	[2] [3]
Solubility	Miscible with water (reacts)	[4] [5] [6]

| Purity | Typically ≥95% - 97% |[\[7\]](#)[\[8\]](#) |

Reactivity and Mechanism of Action

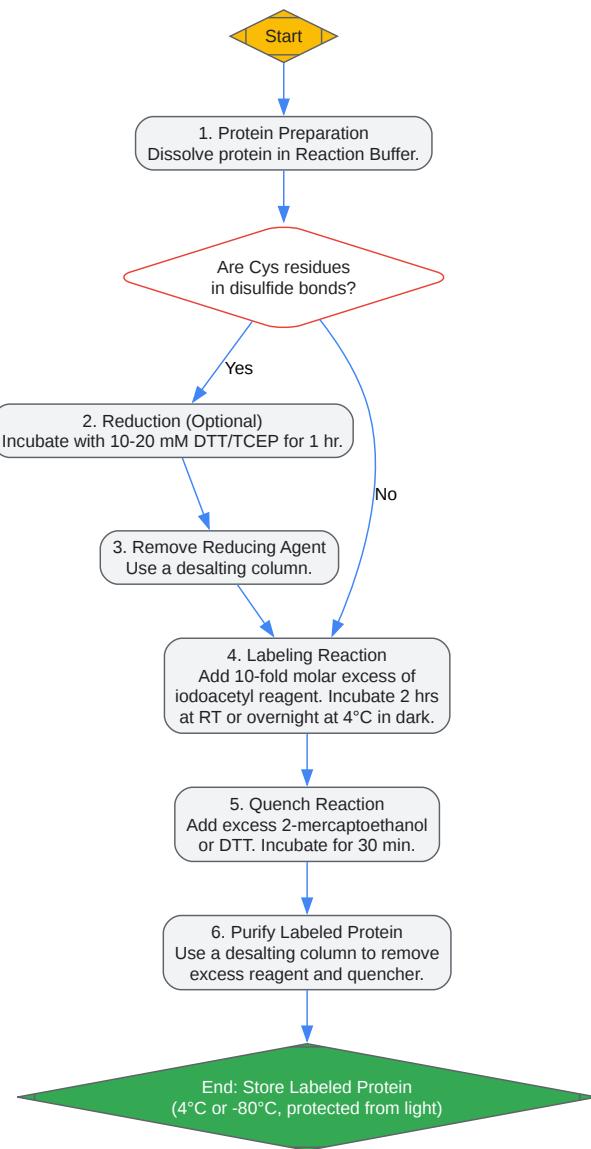
The primary application of **iodoacetyl chloride** in biochemical research is the alkylation of nucleophilic side chains of amino acids, with a strong preference for the thiol group of cysteine. [\[1\]](#)

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the α-carbon (the carbon bonded to iodine). This attack displaces the iodide ion, which is an excellent leaving group, forming a stable thioether bond. This process is known as S-carboxymethylation (after hydrolysis of the acyl chloride). Iodoacetyl groups are generally more reactive than their bromoacetyl or chloroacetyl counterparts.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: SN2 mechanism of cysteine alkylation by **iodoacetyl chloride**.

Experimental Protocols


The following is a generalized protocol for the labeling of protein cysteine residues using an iodoacetyl-functionalized reagent. This protocol is based on standard methodologies for sulfhydryl-reactive labeling.[1][9]

A. Materials

- Protein of interest (in a buffer free of thiols)
- **Iodoacetyl chloride** or iodoacetyl-functionalized probe
- Reaction Buffer: 50 mM Phosphate buffer or HEPES, pH 7.5-8.5.[1]
- Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][9]

- Quenching Reagent: 2-Mercaptoethanol, DTT, or L-cysteine.[1]
- Desalting column (e.g., Sephadex G-25) for purification.[1]
- Storage Buffer: e.g., Phosphate-buffered saline (PBS).

B. Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for protein labeling with iodoacetyl reagents.

C. Detailed Steps

- Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer is degassed and free of any thiol-containing reagents.
- Reduction of Disulfides (Optional): If cysteine residues are oxidized or form disulfide bonds, they must be reduced. Add DTT or TCEP to a final concentration of 5-20 mM and incubate for 1 hour at room temperature.[1][9]
- Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer. This step is critical as the reducing agent will compete with the protein's thiols for the iodoacetyl reagent.[1]
- Labeling Reaction: Prepare a stock solution of the iodoacetyl reagent in a dry, water-miscible solvent like DMSO or DMF. Add a 10- to 20-fold molar excess of the reagent to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction vessel should be protected from light.[1][9]
- Quenching: Stop the reaction by adding a quenching reagent (e.g., 2-mercaptoethanol or DTT) to a final concentration of 10-50 mM to consume any unreacted iodoacetyl reagent.[1]
- Purification: Separate the labeled protein from excess reagent and byproducts using a desalting column equilibrated with the desired storage buffer.
- Storage: Store the purified, labeled protein at 4°C for short-term use or at -80°C for long-term storage, always protected from light.[1]

Spectroscopic Data

While empirical spectra for **iodoacetyl chloride** are not readily available in public databases due to its high reactivity, its spectral characteristics can be predicted based on its functional groups.

Table 3: Predicted Spectroscopic Data for **Iodoacetyl Chloride**

Spectroscopy	Feature	Expected Value / Range	Rationale
¹ H NMR	-CH ₂ -	δ 3.8 - 4.2 ppm (singlet)	Protons on a carbon adjacent to an iodine atom and a carbonyl group are strongly deshielded.
¹³ C NMR	-CH ₂ I	δ 5 - 15 ppm	The α-carbon is shifted downfield by the electronegative iodine.
	>C=O	δ 165 - 175 ppm	The carbonyl carbon of an acyl chloride appears in this characteristic downfield region.[10]
IR Spectroscopy	C=O Stretch	1785 - 1815 cm ⁻¹	The C=O bond in acyl chlorides absorbs at a higher frequency than in ketones or esters due to the electron-withdrawing effect of the chlorine atom.[11]
	C-I Stretch	500 - 600 cm ⁻¹	The carbon-iodine bond stretch is a low-energy vibration.
Mass Spectrometry	Molecular Ion (M ⁺)	m/z ≈ 204	Corresponds to the molecular weight of C ₂ H ₂ ClIO.[1][3]

|| Key Fragments | m/z = 127 (I⁺)m/z = 77 (CH₂COCl⁺)m/z = 43 (CH₂CO⁺) | Expected fragmentation includes loss of iodine, cleavage of the C-C bond, and loss of chlorine. |

Safety and Handling

Iodoacetyl chloride is a corrosive and hazardous substance that requires careful handling in a chemical fume hood.[5][9]

Table 4: Hazard and Safety Information for **Iodoacetyl Chloride**

Hazard Type	GHS Code	Description	Citation
Hazard Statements	H314	Causes severe skin burns and eye damage.	[4] [5] [9]
	H318	Causes serious eye damage.	[5]
	EUH029	Contact with water liberates toxic gas.	[5]
Precautionary Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[5] [9]
	P301+P330+P331	IF SWALLOWED: rinse mouth. Do NOT induce vomiting.	[5] [9]
	P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.	[5] [9]
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5] [9]
	P310	Immediately call a POISON CENTER/doctor.	[5] [9]

Hazard Type	GHS Code	Description	Citation
Sensitivity	-	Moisture & Light Sensitive.	[4][6]

| Incompatibilities| - | Strong oxidizing agents, strong bases, strong reducing agents, water. | [5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Iodoacetyl chloride | CAS 38020-81-4 | Chemical-Suppliers chemical-suppliers.eu
- 3. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments experiments.springernature.com
- 4. benchchem.com [benchchem.com]
- 5. Modification of Cysteine - PubMed pubmed.ncbi.nlm.nih.gov
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Iodoacetyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific fishersci.com
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. compoundchem.com [compoundchem.com]
- 11. Reddit - The heart of the internet reddit.com
- To cite this document: BenchChem. [An In-depth Technical Guide to Iodoacetyl Chloride: Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104761#iodoacetyl-chloride-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com